Product packaging for 6-benzoyl-2,3-dihydro-1,4-benzodioxine(Cat. No.:CAS No. 93637-87-7)

6-benzoyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2887545
CAS No.: 93637-87-7
M. Wt: 240.258
InChI Key: MPTQHSCJAADSCG-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Chemical Research

The 1,4-benzodioxane framework is a highly versatile and enduring scaffold in the field of medicinal chemistry. nih.govresearchgate.net For decades, it has been widely used as a template for designing molecules with a wide array of bioactivities. nih.govresearchgate.net Its utility spans numerous drug discovery strategies, from traditional approaches to more advanced methods. nih.govresearchgate.net The significance of this scaffold is evident in its presence in many natural products, such as Silybin and Purpurenol, and in synthetic drugs like Doxazosin, which is used for treating hypertension and benign prostatic hyperplasia. scirp.orgscirp.org

The biological activity of 1,4-benzodioxane derivatives is critically influenced by two main structural features: substitutions on the benzene (B151609) ring and substitutions at the C(2) position of the dioxane ring. researchgate.net Modifications to the benzene portion of the scaffold are primarily involved in determining receptor subtype selectivity, while substitutions at the C(2) position can introduce chirality, often leading to significant differences in the biological activity between enantiomers. researchgate.net

Researchers have successfully incorporated the 1,4-benzodioxane moiety into compounds targeting a wide range of biological targets. This has led to the development of potential therapeutic agents with diverse activities.

Table 1: Reported Biological Activities of 1,4-Benzodioxane Derivatives

Biological Activity Therapeutic Area
Agonist/Antagonist at neuronal nicotinic, α1 adrenergic, and serotoninergic receptors Neurology, Cardiovascular nih.govresearchgate.net
Antitumor/Anticancer Oncology nih.govresearchgate.netscirp.orgscirp.orgunimi.it
Antibacterial Infectious Diseases nih.govresearchgate.netunimi.it
Anti-inflammatory Inflammation researchgate.netscirp.orgscirp.orgresearchgate.net
Antihypertensive Cardiovascular nih.goveurekaselect.comresearchgate.net
Antidepressant Neurology scirp.orgscirp.org
Antioxidant Various researchgate.netscirp.orgscirp.org
Antihyperglycemic Metabolic Disorders scirp.orgscirp.org
PARP1 Inhibition Oncology nih.gov
Cholinesterase Inhibition Neurodegenerative Diseases evitachem.com

Overview of Benzoyl-Substituted Benzodioxine Derivatives

Benzoyl-substituted benzodioxine derivatives represent a specific subclass of compounds built upon the 1,4-benzodioxane scaffold. In these molecules, a benzoyl group (a benzene ring attached to a carbonyl group) is appended to the core structure. The position of this substitution can vary, influencing the molecule's chemical properties and potential biological interactions.

While broad overviews specifically dedicated to benzoyl-substituted derivatives are not extensively detailed in the literature, the principles of their synthesis and importance can be inferred from general knowledge of benzodioxane chemistry. The benzoyl moiety can be introduced through various synthetic reactions, such as Friedel-Crafts acylation of the 2,3-dihydro-1,4-benzodioxine ring. The electronic properties of the benzoyl group can influence the reactivity of the entire molecule. The carbonyl group, for instance, can serve as a hydrogen bond acceptor, which can be a crucial interaction with biological targets. Research into related derivatives, such as those with benzamide (B126) moieties at the 6-position, has shown promise in developing novel small molecules for therapeutic applications. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B2887545 6-benzoyl-2,3-dihydro-1,4-benzodioxine CAS No. 93637-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTQHSCJAADSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspective on the Synthesis and Academic Study of 2,3 Dihydro 1,4 Benzodioxines

Established Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxine Core

The construction of the foundational 2,3-dihydro-1,4-benzodioxine ring system is a critical first step in the synthesis of the target compound. Various methods have been established, primarily involving the formation of the dioxine ring through cyclization reactions starting from catecholic precursors.

Synthesis from Gallic Acid and Related Precursors

Gallic acid and its esters serve as versatile starting materials for the synthesis of substituted 2,3-dihydro-1,4-benzodioxine systems due to their inherent polyhydroxy aromatic nature. A common multi-step approach begins with the esterification of gallic acid. scirp.orgscirp.org For instance, treating commercially available gallic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3,4,5-trihydroxybenzoate. scirp.orgscirp.org

This trihydroxybenzoate intermediate can then undergo a selective cyclization reaction. By reacting it with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone, the 1,4-benzodioxane ring is formed. scirp.orgscirp.org This reaction proceeds via a double Williamson ether synthesis, where two adjacent hydroxyl groups on the benzene ring react with the difunctional alkyl halide to form the heterocyclic ring. This method typically yields a disubstituted-1,4-benzodioxane, which can be further modified. scirp.orgscirp.org

Cyclization Reactions for the Dioxine Ring Formation

The most fundamental and widely used method for forming the 2,3-dihydro-1,4-benzodioxine ring is the reaction of a catechol (1,2-dihydroxybenzene) derivative with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane. This reaction, a classic example of the Williamson ether synthesis, is generally performed in the presence of a base to deprotonate the phenolic hydroxyl groups, thereby generating a more nucleophilic phenoxide species. nih.gov

In a typical procedure, a substituted catechol is treated with 1,2-dibromoethane and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.govmdpi.com The reaction mixture is often heated to reflux to drive the reaction to completion. nih.gov This approach is highly effective for synthesizing a wide array of substituted benzodioxines, depending on the substituents present on the initial catechol.

Alternative cyclization strategies have also been developed. For example, palladium-catalyzed tandem reactions, such as the oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, can produce functionalized 2,3-dihydro-1,4-benzodioxine derivatives. researchgate.net Another approach involves the intramolecular cyclization of intermediates derived from precursors like D-Mannitol, which are then reacted with catechol in the presence of potassium carbonate and DMF to form the benzodioxine ring. mdpi.com

Approaches for Introducing the Benzoyl Moiety at Position 6

Once the 2,3-dihydro-1,4-benzodioxine scaffold is in hand, the next crucial step is the introduction of the benzoyl group at the C-6 position of the aromatic ring. This is most commonly achieved through electrophilic aromatic substitution, specifically Friedel-Crafts acylation.

Acylation Strategies on the Benzodioxine Scaffold

Friedel-Crafts acylation is a powerful and direct method for forming aryl-carbonyl bonds. In the context of synthesizing 6-benzoyl-2,3-dihydro-1,4-benzodioxine, this involves reacting the unsubstituted 2,3-dihydro-1,4-benzodioxine with benzoyl chloride in the presence of a Lewis acid catalyst.

The ether oxygens of the dioxine ring are activating, ortho-, para-directing groups. Consequently, acylation is expected to occur at positions 6 and 7 (equivalent to the para-position relative to the ether oxygens). The choice of Lewis acid is critical and can influence the regioselectivity and yield of the reaction. Common Lewis acids include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and zinc oxide (ZnO). google.com For instance, the acylation of 1,4-benzodioxane with propionyl chloride has been successfully carried out using a mixture of zinc oxide and zinc chloride in dichloromethane (B109758) at low temperatures. google.com This methodology can be adapted for benzoylation using benzoyl chloride. Zeolite catalysts, such as Hβ modified by indium oxide (In₂O₃/Hβ), have also been employed for the benzoylation of aromatic compounds, offering a reusable and potentially more environmentally benign alternative to traditional Lewis acids. researchgate.net

Table 1: Comparison of Acylation Conditions
Acylating AgentCatalystSolventTemperature (°C)Notes
Propionyl ChlorideZnO / ZnCl₂Dichloromethane0-5High yield and purity reported for acylation of related alkylenedioxybenzenes. google.com
Benzoyl ChlorideIn₂O₃/Hβ ZeoliteDichloroethane80Reusable catalyst, effective for various aromatic substrates. researchgate.net
Benzoyl ChlorideBF₃·OEt₂Not SpecifiedRoom TempEffective for activating hydroxamate leaving groups in related Friedel-Crafts benzylations.

Cross-Coupling Methodologies for Aryl-Carbonyl Bond Formation

While less common than direct acylation for this specific transformation, modern cross-coupling reactions represent a viable alternative for forming the required aryl-carbonyl bond. These methods would typically involve a pre-functionalized benzodioxine derivative. For example, a 6-bromo-2,3-dihydro-1,4-benzodioxine could potentially undergo a palladium-catalyzed carbonylative coupling reaction with benzene or a suitable organometallic benzene equivalent. Alternatively, a Suzuki, Stille, or other similar cross-coupling reaction could be envisioned between a 6-benzodioxane-boronic acid (or ester) and benzoyl chloride, or between 6-bromo-benzodioxane and a benzoyl-metal species. These methods offer high functional group tolerance but require the synthesis of appropriately functionalized starting materials.

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound and its analogues can be designed as either a linear or convergent sequence.

A linear synthesis would follow the sequence described above:

Formation of the 2,3-dihydro-1,4-benzodioxine core from a catechol derivative. nih.gov

Subsequent Friedel-Crafts acylation to introduce the benzoyl group at the 6-position. google.comresearchgate.net

A convergent synthesis would involve preparing a substituted catechol that already contains the benzoyl moiety (or a precursor) and then performing the dioxine ring cyclization. For example, one could start with 3,4-dihydroxybenzophenone (B1216044) and react it with 1,2-dibromoethane in the presence of a base. This approach ensures the benzoyl group is at the desired position from the outset, avoiding potential issues with regioselectivity during the acylation step.

The choice between these pathways depends on the availability of starting materials, the desired complexity of analogues, and the need to control regiochemistry. For instance, the synthesis of various N-substituted derivatives often starts with a pre-functionalized core, such as 2,3-dihydro-1,4-benzodioxin-6-amine, which is then elaborated through multiple steps, demonstrating a linear extension from a key intermediate. scielo.br Similarly, multi-step syntheses starting from gallic acid to produce complex amide analogues highlight a linear approach where the core is built first and then functionalized sequentially. scirp.orgscirp.org

Table 2: Overview of Synthetic Pathways
Pathway TypeStep 1Step 2AdvantagesDisadvantages
Linear Dioxine ring formation from catechol + 1,2-dihaloethaneFriedel-Crafts acylation with benzoyl chlorideUtilizes simple, readily available starting materials.Potential for regioisomers in the acylation step.
Convergent Synthesis of a benzoyl-substituted catechol (e.g., 3,4-dihydroxybenzophenone)Dioxine ring formation via cyclization with 1,2-dihaloethaneUnambiguous regiochemistry for the benzoyl group.Substituted catechol starting material may be more complex/expensive to prepare.

Optimization of Reaction Conditions and Yields

The construction of the 2,3-dihydro-1,4-benzodioxine ring system is commonly achieved via the Williamson ether synthesis, which involves the reaction of a catechol derivative with a 1,2-dihaloethane. masterorganicchemistry.comfrancis-press.com The efficiency and yield of this cyclization and subsequent modification steps are highly dependent on the chosen reaction parameters, including the base, solvent, temperature, and reaction time.

Several studies illustrate the impact of these conditions on the synthesis of various 6-substituted 2,3-dihydro-1,4-benzodioxine analogs. For instance, the synthesis of a 6,8-disubstituted-1,4-benzodioxane was accomplished by reacting methyl gallate with 1,2-dibromoethane using potassium carbonate (K₂CO₃) as the base in acetone, with the mixture refluxed for 18 hours to furnish the product in a 45% yield. scirp.org In a different approach, the synthesis of 2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxine-5-carboxylate involved the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane using K₂CO₃ in dimethylformamide (DMF) under reflux for 10 hours. nih.gov

The choice of solvent and temperature is critical. A synthesis of N-(2,3-dihydrobenzo nih.govsemanticscholar.org-dioxin-6-yl)-4-methylbenzenesulfonamide was achieved by reacting the corresponding amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate. scielo.br Subsequent alkylation reactions to produce acetamide (B32628) derivatives were carried out in DMF with lithium hydride as the base, yielding products in the range of 78-80%. scielo.brscielo.br These examples highlight how different combinations of reagents and conditions are tailored to specific substrates to maximize yields.

Enantioselective Synthesis of Chiral 2,3-Dihydro-1,4-benzodioxine Analogs (Methodological Focus)

The stereocenter at the C2 position of the benzodioxane ring is known to significantly influence the biological activity of these compounds. nih.gov Consequently, substantial research has been directed towards developing methodologies for the enantioselective synthesis of these chiral motifs. Key strategies include enzymatic kinetic resolution and asymmetric catalysis.

Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective method for obtaining chiral compounds. nih.gov A notable example is the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase (B570770) B (CALB). nih.govsemanticscholar.org In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity.

The optimization of this enzymatic reaction is critical for its efficiency. Researchers investigated the effects of temperature and various co-solvents on the resolution process. It was determined that the optimal conditions were a temperature of 30 °C with the addition of 20% n-butanol as a co-solvent. semanticscholar.org These conditions led to an optimal resolution with an enantiomeric excess of the substrate (e.e.s) of 97% and a high enantioselectivity value (E = 278). semanticscholar.org The choice of co-solvent was found to be particularly important; polar solvents like DMSO and acetonitrile (B52724) resulted in high conversion but no selectivity, whereas n-butanol provided the best balance. nih.gov

Asymmetric Catalysis

Asymmetric hydrogenation using chiral metal catalysts is another powerful strategy for producing enantiomerically enriched 1,4-benzodioxanes. nih.govresearchgate.net A highly versatile catalyst system, [Ir(cod)Cl]₂/BIDIME-dimer, has been developed for the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines. nih.gov This method allows for the synthesis of a wide range of chiral 1,4-benzodioxanes, including those with alkyl, aryl, and heteroaryl substituents at the 2-position, with excellent enantioselectivities of up to >99:1 er. nih.gov

The success of this methodology relies on the direct hydrogenation of a pre-formed 1,4-benzodioxine ring, offering an atom-economical approach to these challenging chiral structures. nih.gov The versatility of the iridium catalyst system makes it effective for a broad scope of substrates, including those containing polar carbonyl groups. nih.gov For example, a substrate containing two methyl ester groups was hydrogenated with an enantiomeric ratio of >99:1, while a 2-methyl ester containing substrate was obtained in a 95:5 er. nih.gov Other research has also explored iridium-catalyzed asymmetric hydrogenation using different chiral ligands, such as tropos biphenyl (B1667301) phosphine-oxazoline ligands, which have shown good yields and moderate to good enantioselectivities for a variety of substrates. researchgate.net

Chemical Reactivity and Derivatization Pathways of 6 Benzoyl 2,3 Dihydro 1,4 Benzodioxine

Electrophilic Aromatic Substitution Reactions on the Benzodioxine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmsu.edu In 6-benzoyl-2,3-dihydro-1,4-benzodioxine, the regiochemical outcome of such reactions is dictated by the combined electronic effects of the dihydrobenzodioxine ring and the benzoyl group.

The 2,3-dihydro-1,4-benzodioxine moiety is an activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen atoms. Conversely, the benzoyl group is a deactivating group and a meta-director because of its electron-withdrawing nature, both by induction and resonance. wikipedia.org

Given these opposing influences, the positions available for substitution on the benzodioxine ring are C5, C7, and C8.

Position C7: This position is ortho to the activating dioxine oxygen and ortho to the deactivating benzoyl group.

Position C5: This position is ortho to the other dioxine oxygen and meta to the benzoyl group.

Position C8: This position is meta to the dioxine oxygen and para to the other, as well as being distant from the benzoyl group.

Nitration of the parent 1,4-benzodioxane (B1196944) yields the 6-nitro derivative, demonstrating the directing effect of the dioxine ring. tsijournals.com However, in a more complex system like 2,3-dihydrobenzo[b] nih.govdioxine-5-carboxamide, nitration occurs at the 7-position. nih.gov For this compound, substitution is expected to occur primarily at the C5 position, which is meta to the deactivating benzoyl group and activated by the adjacent ether oxygen. The reaction conditions for these substitutions, such as nitration or halogenation, typically require strong acids and catalysts to overcome the deactivating effect of the carbonyl group. wikipedia.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of Dioxine Ring Influence of Benzoyl Group Predicted Outcome
C5 Activating (ortho) Deactivating (meta) Major Product
C7 Activating (ortho) Deactivating (ortho) Minor Product

| C8 | Activating (meta) | Deactivating (para) | Minor Product |

Reactions of the Benzoyl Carbonyl Group

The carbonyl group (C=O) is one of the most reactive and versatile functional groups in organic chemistry, susceptible to a wide range of transformations. mhmedical.com

Nucleophilic Additions and Condensations

The polarized nature of the carbonyl bond, with a partial positive charge on the carbon atom, makes it an electrophilic site for nucleophilic attack. mhmedical.com this compound can undergo various nucleophilic addition reactions typical of aryl ketones.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the carbonyl carbon, followed by acidic workup, would yield tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding substituted alkenes.

Condensation Reactions: Base-catalyzed condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation could lead to the formation of α,β-unsaturated systems. Similarly, condensation with amines or hydrazines can form imines, oximes, or hydrazones.

Reduction and Oxidation Pathways

The oxidation state of the benzoyl carbonyl group can be readily altered through reduction or oxidation reactions.

Reduction Pathways: The benzoyl group can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and conditions employed.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanol. nih.gov Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel would also achieve this transformation.

Reduction to Methylene Group (Deoxygenation): More forceful reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to yield 6-benzyl-2,3-dihydro-1,4-benzodioxine.

Oxidation Pathways: A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. nih.govwikipedia.org This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the migration could involve either the phenyl group or the 2,3-dihydro-1,4-benzodioxin-6-yl group. Based on relative migratory aptitudes, the phenyl group is generally more likely to migrate than a primary alkyl group but can be comparable to other aryl groups. The reaction would likely produce a mixture of two possible esters: phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and 2,3-dihydro-1,4-benzodioxin-6-yl benzoate.

Derivatization at Other Positions of the Benzodioxine Core

Beyond electrophilic substitution on the aromatic part, the dihydrodioxine ring itself can be a site for derivatization.

Free-Radical Halogenation: The methylene protons at the C2 and C3 positions of the dihydrodioxine ring can be substituted via free-radical halogenation (e.g., using N-bromosuccinimide), leading to 2-halo or 2,3-dihalo derivatives. thieme-connect.de These halogenated intermediates can then be used in subsequent nucleophilic substitution or elimination reactions.

Derivatization at C8: Syntheses starting from substituted catechols or gallic acid derivatives have been used to introduce substituents at other positions of the benzodioxine ring, such as C8. scirp.orgscirp.org For example, starting with a precursor already containing a functional group at the position corresponding to C8 could be a viable strategy.

Functional Group Transformations and Interconversions

Functional group interconversion provides pathways to a wide array of derivatives from a common intermediate. vanderbilt.edu

From Reduced Alcohol: The secondary alcohol formed from the reduction of the benzoyl group can be further functionalized. It can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. Alternatively, it can be oxidized back to the ketone or transformed into an alkyl halide.

From Baeyer-Villiger Product: The ester products from a Baeyer-Villiger oxidation can be hydrolyzed under acidic or basic conditions. Hydrolysis of phenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate would yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and phenol. This carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acyl derivatives. scirp.org

Mechanism-Oriented Studies of Key Chemical Reactions

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its key potential reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism. First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is the formation of this intermediate. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. msu.edu

Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate (the Criegee intermediate). The key step is the concerted migration of one of the substituent groups from carbon to the adjacent oxygen atom, with the simultaneous cleavage of the weak O-O bond of the peroxide. This rearrangement is the rate-determining step and proceeds with retention of stereochemistry of the migrating group. wikipedia.orgyoutube.com

Advanced Spectroscopic Characterization and Structural Analysis of 6 Benzoyl 2,3 Dihydro 1,4 Benzodioxine

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, or atomic coordinates for 6-benzoyl-2,3-dihydro-1,4-benzodioxine could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum, including specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity coefficients, for this compound is not available. Therefore, a specific analysis of its electronic transitions cannot be performed.

Further experimental research is required to determine these fundamental spectroscopic and structural properties for this compound.

Theoretical and Computational Studies on 6 Benzoyl 2,3 Dihydro 1,4 Benzodioxine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and geometry of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately predict molecular properties, providing a theoretical basis for experimental observations.

Geometry Optimization and Structural Parameter Prediction (Bond Lengths, Bond Angles)

Geometry optimization calculations are performed to find the lowest energy conformation of a molecule. For derivatives of 2,3-dihydro-1,4-benzodioxine, these calculations reveal key structural details. The slight differences often observed between computed parameters and those from X-ray crystallography can be attributed to the fact that DFT calculations typically model the molecule in a gaseous phase, whereas X-ray data is from the solid state where intermolecular forces are at play. researchgate.net

Table 1: Predicted Structural Parameters for a 6-Acyl-2,3-dihydro-1,4-benzodioxine Analogue Note: This table is a representative example based on typical DFT calculations for similar aromatic ketones. Exact values for 1-(2,3-dihydrobenzo[b] biointerfaceresearch.commaterialsciencejournal.orgdioxin-6-yl)ethanone require specific literature data.

ParameterBond/AnglePredicted Value (DFT)
Bond Lengths (Å)
C=O (carbonyl)~1.23 Å
C-C (aromatic)~1.39 - 1.41 Å
C-O (dioxine)~1.37 Å
O-C (aliphatic)~1.43 Å
**Bond Angles (°) **
C-C-C (aromatic)~119 - 121°
C-C=O (carbonyl)~120°
C-O-C (dioxine)~115°

Vibrational Frequency Calculations and Spectral Simulations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular structures and functional groups. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

For a molecule like 1-(2,3-dihydrobenzo[b] biointerfaceresearch.commaterialsciencejournal.orgdioxin-6-yl)ethanone, key vibrational modes include:

Carbonyl (C=O) Stretch: This is a strong, characteristic absorption in the IR spectrum, typically predicted in the range of 1680-1710 cm⁻¹. nih.gov

Aromatic C=C Stretching: These vibrations appear in the 1400-1600 cm⁻¹ region and are indicative of the benzene (B151609) ring.

C-O-C Asymmetric and Symmetric Stretches: These modes, associated with the dioxine ring, are found in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are predicted above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrodioxin ring appear just below 3000 cm⁻¹.

By assigning calculated frequencies based on their potential energy distribution (PED), researchers can confidently link specific spectral peaks to the motions of atoms within the molecule. nih.gov

Table 2: Key Predicted Vibrational Frequencies for a 6-Acyl-2,3-dihydro-1,4-benzodioxine Analogue Note: This table is a representative example. The exact frequencies depend on the specific molecule and computational level.

Vibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium-Weak
Carbonyl (C=O) Stretch1710 - 1680Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-C Asymmetric Stretch1280 - 1200Strong (IR)
C-O-C Symmetric Stretch1100 - 1020Medium

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bonding Orbital (NBO) analysis are essential for this purpose.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates intramolecular charge transfer, which is a key factor in determining a molecule's optical and electronic properties. For 6-acyl-benzodioxine derivatives, the HOMO is typically distributed over the electron-rich benzodioxine ring system, while the LUMO is often localized on the electron-withdrawing acyl group, particularly the carbonyl bond and the adjacent aromatic ring. researchgate.net

Table 3: Representative FMO Properties Note: Values are illustrative and depend on the specific molecule and computational method.

PropertyDescriptionTypical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack. In a 6-acyl-benzodioxine, these areas are concentrated around the highly electronegative oxygen atoms of the carbonyl and dioxine groups. nih.gov

Blue: Regions of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. In these molecules, positive potential is typically found around the hydrogen atoms of the aromatic ring. nih.gov

Green: Regions of neutral or near-zero potential.

The MEP map for a 6-acyl-benzodioxine derivative would clearly show the strong negative potential on the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and a primary site of interaction with electrophiles.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. nih.gov

In 6-acyl-benzodioxine systems, NBO analysis reveals several key interactions:

π → π Interactions:* Significant delocalization occurs within the π-system of the benzene ring and the carbonyl group. This conjugation stabilizes the molecule.

n → π Interactions:* An important interaction involves the lone pairs (n) of the oxygen atoms (both in the dioxine ring and the carbonyl group) donating electron density into the antibonding π* orbitals of the adjacent aromatic ring and C=O bond. This hyperconjugative interaction contributes significantly to the molecule's stability and electronic properties. nih.gov

By quantifying these donor-acceptor interactions, NBO analysis explains the stability derived from charge delocalization and provides a deeper understanding of the molecule's electronic structure beyond the simple Lewis model.

Reactivity Descriptors and Chemical Hardness

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. These descriptors, including chemical hardness (η), chemical potential (μ), and electrophilicity (ω), offer insights into the stability and reactivity of a compound. While specific DFT studies on 6-benzoyl-2,3-dihydro-1,4-benzodioxine are not extensively documented in the reviewed literature, the principles can be elucidated through the study of analogous compounds.

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A high value of chemical hardness indicates high stability and low reactivity. Conversely, chemical softness (S), the reciprocal of hardness, indicates a higher propensity for chemical reactions. The chemical potential (μ) signifies the escaping tendency of electrons from an equilibrium system. The global electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a larger gap suggesting higher kinetic stability and lower chemical reactivity.

For a comprehensive understanding, the following table illustrates typical reactivity descriptors that would be calculated for a molecule like this compound based on DFT calculations.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Energy of the outermost electron-occupied orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud.
Global Electrophilicity (ω)μ2 / 2ηPropensity to accept electrons.
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of a compound and its interactions with other molecules.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is largely dictated by the dihydro-1,4-benzodioxine ring system. X-ray crystallography studies on analogous structures, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide, reveal that the dihydrodioxine ring typically adopts a half-chair conformation. nih.gov In this conformation, the methylene (B1212753) carbons are displaced from the plane of the benzene ring. nih.gov

Molecular dynamics simulations can further elucidate the conformational flexibility and stability of this ring system. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. Such simulations would likely confirm the half-chair as a stable conformation for the dihydrodioxine ring in this compound. The simulations would also reveal the rotational freedom of the benzoyl group relative to the benzodioxine core.

Interaction with Molecular Targets (Computational Docking Methodologies)

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not prevalent, research on similar benzodioxane derivatives highlights the potential of this scaffold to interact with various enzymes. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase, with in silico molecular docking results corroborating the in vitro findings. scielo.br Other studies have explored benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ. mdpi.com

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.

Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.

Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis, Topological Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the promolecule (the sum of the spherical atomic electron densities). The surface is color-coded to highlight different types of intermolecular contacts. For instance, red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions.

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), can also be employed to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its crystalline state.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and donor-acceptor functionalities often exhibit significant NLO properties. The benzoyl group in this compound acts as an electron-withdrawing group, which, in conjunction with the electron-donating nature of the benzodioxine ring, could give rise to NLO behavior.

Theoretical calculations, often employing DFT, are used to predict the NLO properties of molecules. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. A high value of these parameters suggests a strong NLO response.

Studies on derivatives of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)dioxol-5-yl)-2H-pyrazolines have shown that such compounds can possess significant NLO properties, which were investigated both experimentally using the Z-scan technique and theoretically with quantum mechanical calculations. researchgate.net Theoretical studies on other organic chromophores have also demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can enhance the NLO response. nih.govnih.gov

The following table outlines the key parameters calculated to predict the NLO properties of a molecule like this compound.

ParameterSymbolSignificance
Dipole MomentμA measure of the separation of positive and negative charges in a molecule.
PolarizabilityαThe ability of the electron cloud to be distorted by an external electric field.
First HyperpolarizabilityβA measure of the second-order NLO response.
Second HyperpolarizabilityγA measure of the third-order NLO response.

Academic Research Applications and Methodological Contributions of 6 Benzoyl 2,3 Dihydro 1,4 Benzodioxine

6-Benzoyl-2,3-dihydro-1,4-benzodioxine as a Synthetic Building Block

The unique structure of this compound makes it a versatile intermediate in the synthesis of more elaborate molecules. The benzodioxane ring is a common scaffold in many pharmacologically active compounds, and the benzoyl group provides a reactive site for further chemical transformations.

The 2,3-dihydro-1,4-benzodioxine ring system is a key structural motif in various compounds with notable biological activities, including anti-inflammatory and anticancer properties. scirp.org The synthesis of derivatives often begins with the functionalization of the benzodioxane core. For instance, the related compound, 1-(2,3-dihydrobenzo nih.govresearchgate.netdioxin-6-yl)ethanone, is prepared via a Friedel–Crafts acylation of 1,4-benzodioxane (B1196944). nih.gov A similar synthetic strategy using benzoyl chloride would yield this compound.

The ketone of the benzoyl group is a key functional handle. It can readily undergo reactions such as aldol (B89426) condensations to form chalcones, which are precursors to flavonoids and other heterocyclic systems. For example, the acetyl analog is used to synthesize chalcones by reacting it with various benzaldehydes in the presence of a base. nih.gov These chalcones are themselves important intermediates for creating complex molecules with potential therapeutic applications.

The this compound structure is an ideal scaffold for generating libraries of novel compounds for biological screening. The benzodioxane core provides a rigid and well-defined three-dimensional structure that is frequently found in biologically active molecules. mdpi.com The benzoyl group at the 6-position offers a convenient point for chemical diversification.

Researchers utilize such scaffolds to create series of related compounds to explore structure-activity relationships. For example, libraries of sulfonamide derivatives have been synthesized starting from 2,3-dihydro-1,4-benzodioxin-6-amine, demonstrating how the 6-position is targeted for building molecular diversity. scielo.brscielo.br Similarly, various amide analogs have been prepared from the 6-carboxylic acid derivative of 1,4-benzodioxane to generate a library of potential therapeutic agents. scirp.org The benzoyl group on the target compound can be similarly modified, for instance, by reduction to an alcohol, conversion to an oxime, or other transformations, to generate a wide array of derivatives for screening.

Role in Structure-Activity Relationship (SAR) Studies of Benzodioxine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The benzodioxine scaffold is frequently employed in such studies due to its favorable pharmacological profile.

SAR studies on benzodioxane derivatives reveal that small structural modifications can lead to significant changes in biological activity and receptor selectivity. The position and nature of substituents on the benzodioxane ring are critical.

Research on derivatives of 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide as PARP1 inhibitors showed that the introduction of nitro or amino groups onto the phenyl portion of the benzodioxine ring resulted in a dramatic loss of activity. nih.gov In another study, the replacement of the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane (B91453) ring was investigated, leading to the development of selective α1D-adrenoreceptor antagonists and full 5-HT1A receptor agonists. nih.govresearchgate.net This highlights the importance of the core scaffold's conformation. Furthermore, studies on FtsZ inhibitors have demonstrated that the stereochemistry at the C2 position of the benzodioxane ring is crucial for biological activity, and modifications at the 7-position with hydrophobic substituents can potently enhance antimicrobial effects. unimi.itmdpi.com The 6-benzoyl group would serve as another key position for modification, where changes to the phenyl ring's substitution pattern could fine-tune interactions with biological targets.

The methodological approach to studying enzyme inhibition using the benzodioxine scaffold involves the systematic design, synthesis, and biological evaluation of analogs. This process elucidates the molecular interactions between the inhibitor and the enzyme's active site.

A common methodology involves synthesizing a library of compounds based on a lead scaffold and evaluating their inhibitory potency, typically reported as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). For example, in the development of PARP1 inhibitors, a lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (IC₅₀ = 5.8 μM), was identified and subsequently modified to improve potency. nih.gov Similarly, a series of sulfonamide derivatives based on the 2,3-dihydro-1,4-benzodioxin-6-amine core were synthesized and tested against α-glucosidase and acetylcholinesterase. scielo.brscielo.br The most active compounds from this series exhibited IC₅₀ values around 47-52 μM against α-glucosidase. scielo.br This iterative process of synthesis and testing, often complemented by computational molecular docking, helps to build a comprehensive understanding of the SAR and guides the design of more potent and selective inhibitors. scielo.brscielo.br

Table 1: Enzyme Inhibition Data for Selected Benzodioxane Derivatives This table presents data for derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold to illustrate the outcomes of SAR studies.

Compound ScaffoldDerivativeTarget EnzymeIC₅₀ (μM)Reference
2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamideLead Compound (4)PARP15.8 nih.gov
Compound 312
Compound 100.88
2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamideN-(4-methylphenyl)acetamide analog (7f)α-glucosidase47.23 ± 0.14 scielo.br
N-(3,4-dimethylphenyl)acetamide analog (7h)52.45 ± 0.14

Development of Analytical and Spectroscopic Methods in Organic Chemistry

The characterization of this compound and its derivatives relies on a suite of standard analytical and spectroscopic techniques. These methods are crucial for confirming the structure, purity, and conformation of newly synthesized compounds.

The structures of novel benzodioxane derivatives are routinely confirmed using Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). scirp.org FTIR spectra for these compounds typically show characteristic peaks for the amide C=O stretch (around 1626-1676 cm⁻¹) and N-H stretching (3275-3346 cm⁻¹), where applicable. scirp.org

¹H-NMR spectra are particularly informative for the benzodioxane core. The two methylene (B1212753) protons of the dioxane ring typically appear as a multiplet between 4.25 and 4.30 ppm. scirp.org The aromatic protons on the benzodioxane ring present distinct splitting patterns depending on the substitution. For a 6-substituted derivative, the protons at positions 5, 7, and 8 show a characteristic three-proton AMX spin system. scielo.br

For more complex structures, two-dimensional NMR techniques like NOESY are used to determine the spatial arrangement of substituents, which is critical for assigning stereochemistry. mdpi.com In cases where single crystals can be grown, X-ray crystallography provides definitive proof of structure and conformation, revealing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

Table 2: Typical ¹H-NMR Chemical Shifts for the 2,3-Dihydro-1,4-benzodioxine Core

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityReference
H-2, H-3 (dioxane ring methylenes)~4.20 - 4.35Multiplet / Symmetrical signal scirp.org
H-5 (aromatic)~6.56 - 6.66d (J ≈ 2.4 Hz) scielo.br
H-7 (aromatic)~6.47 - 6.53dd (J ≈ 8.4, 2.4 Hz) scielo.br
H-8 (aromatic)~6.62 - 6.75d (J ≈ 8.4 Hz) scielo.br

Contribution to Fundamental Organic Chemistry Principles

The compound this compound, while a specific entity, serves as an exemplary model for illustrating several fundamental principles in organic chemistry. Its structural features—a fused aromatic ring, a dihydrodioxine heterocycle, and a benzoyl substituent—provide a rich platform for exploring concepts of aromaticity, reaction mechanisms, stereochemistry, and spectroscopy.

The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in medicinal chemistry and natural products, making the study of its derivatives valuable for understanding structure-activity relationships. scirp.orgmdpi.comtsijournals.com The synthesis and reactions of compounds like this compound allow for a deeper comprehension of electrophilic aromatic substitution, nucleophilic reactions, and the influence of substituents on chemical reactivity.

Illustrating Electrophilic Aromatic Substitution

The synthesis of this compound itself is a practical example of a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. nih.gov In this reaction, the 2,3-dihydro-1,4-benzodioxine ring acts as the nucleophilic aromatic substrate, and the benzoyl group is introduced as an electrophile.

The directing effects of the dioxine ring can be observed. The ether-like oxygen atoms of the dihydrodioxine ring are ortho-, para-directing and activating due to the lone pairs of electrons that can be delocalized into the aromatic ring. This makes the 6-position (para to one of the oxygen atoms) a favorable site for substitution.

ReactantReagentReaction TypeProduct
2,3-Dihydro-1,4-benzodioxineBenzoyl chloride / AlCl₃Friedel-Crafts AcylationThis compound

Exploring Reaction Mechanisms and Synthetic Methodologies

The preparation of various derivatives of the 2,3-dihydro-1,4-benzodioxine core, including amide and sulfonamide analogs, showcases a range of fundamental organic reactions. nih.govscielo.br For instance, the synthesis of amide derivatives often involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with an amine. scirp.orgscirp.org This sequence highlights key transformations of carboxylic acid functional groups.

Furthermore, the synthesis of the 2,3-dihydro-1,4-benzodioxine ring itself, typically through the Williamson ether synthesis by reacting a catechol with 1,2-dihaloethane, provides a classic example of nucleophilic substitution. scirp.orgnih.gov

Understanding Stereochemistry and Conformational Analysis

The dihydrodioxine ring of this compound is not planar and can adopt different conformations, most commonly a half-chair conformation. nih.gov The study of substituted derivatives allows for the exploration of stereoisomerism and the influence of substituent groups on the conformational preference of the heterocyclic ring. When a substituent is present at the 2-position of the dihydrodioxine ring, a chiral center is introduced, leading to the possibility of enantiomers and diastereomers. mdpi.com The characterization of these stereoisomers using techniques like NMR spectroscopy provides practical applications of stereochemical principles. mdpi.com

Application in Spectroscopic Analysis

The structure of this compound and its analogs are elucidated using various spectroscopic techniques, which in turn serves to reinforce the principles behind these methods.

¹H NMR Spectroscopy: The proton NMR spectra of 2,3-dihydro-1,4-benzodioxine derivatives display characteristic signals for the aromatic protons and the methylene protons of the dihydrodioxine ring. scirp.orgscielo.br The chemical shifts and coupling constants of the aromatic protons provide insight into the substitution pattern on the benzene (B151609) ring. The methylene protons typically appear as a multiplet, and their chemical environment can be influenced by the conformation of the ring and the presence of nearby substituents. scirp.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the oxygen atoms and the electron-withdrawing nature of the benzoyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone, C-O stretches of the ether linkages, and C=C stretches of the aromatic rings. scielo.br

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of these compounds. scirp.orgnih.gov

The detailed analysis of these spectra for compounds within the 2,3-dihydro-1,4-benzodioxine family contributes to a practical understanding of how spectroscopic data is used to determine molecular structure. scirp.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

The classical synthesis of 6-benzoyl-2,3-dihydro-1,4-benzodioxine typically involves the Friedel-Crafts acylation of 2,3-dihydro-1,4-benzodioxin. This reaction conventionally uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with benzoyl chloride as the acylating agent. nih.gov While effective, this method presents several drawbacks, including the use of stoichiometric amounts of a corrosive and moisture-sensitive catalyst, and often requires harsh reaction conditions and complex work-up procedures.

Future research should focus on developing more sustainable and efficient synthetic routes. Green chemistry principles offer a roadmap for these improvements. This includes the exploration of solid acid catalysts (e.g., zeolites, clays), which are reusable, less corrosive, and can simplify product purification. Furthermore, alternative energy sources like microwave irradiation could accelerate the reaction, potentially leading to higher yields and cleaner reaction profiles. The use of greener solvents or even solvent-free conditions presents another significant avenue for improvement over traditional chlorinated solvents.

Table 1: Comparison of Conventional and Potential Green Synthetic Methodologies
ParameterConventional Method (Friedel-Crafts)Potential Green Chemistry Approaches
CatalystAlCl₃ (stoichiometric, corrosive)Solid acids (zeolites, clays; reusable), Brønsted acids nih.gov
SolventChlorinated solvents (e.g., DCM, CS₂)Ionic liquids, supercritical fluids, water, or solvent-free
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasonic energy
EfficiencyVariable yields, potential for polyacylationPotentially higher yields, improved selectivity
Work-upAqueous quench, extractionSimple filtration to recover catalyst

Advanced Derivatization for Enhanced Chemical Diversity

The this compound scaffold is an excellent starting point for creating large libraries of diverse compounds. The benzoyl group, in particular, serves as a versatile chemical handle for a wide range of transformations. Future research should systematically explore these derivatization pathways to generate novel analogues with potentially enhanced biological activities.

Key strategies include:

Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen-bond donor. This alcohol can be further esterified or etherified. The ketone can also be converted into other functional groups such as oximes, hydrazones, or subjected to reductive amination to introduce diverse amine functionalities.

Substitution on the Pendent Phenyl Ring: The phenyl ring of the benzoyl group is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation). These reactions can introduce a variety of substituents at the ortho, meta, or para positions, allowing for fine-tuning of the molecule's steric and electronic properties.

Modification of the Benzodioxin Ring: While more challenging, functionalization of the aromatic part of the benzodioxin core, for example through nitration, can provide additional points for diversification, as has been demonstrated for related benzodioxin carboxamides. nih.gov

Table 2: Potential Derivatization Strategies for this compound
Reaction SiteTransformationPotential New Functional Group/MoietyRationale for Diversification
Ketone CarbonylReduction (e.g., with NaBH₄)Secondary AlcoholIntroduce chirality, H-bond donor
Reductive AminationSubstituted AmineIntroduce basic center, new substitution vectors
Reaction with HydroxylamineOximeModify electronics, potential for metal chelation
Pendent Phenyl RingElectrophilic NitrationNitro groupCan be reduced to an amine for further functionalization
Halogenation (e.g., Br₂)Bromo groupEnables cross-coupling reactions (e.g., Suzuki, Heck)
Benzodioxin Aromatic RingNitrationNitro groupAdds another site for modification nih.gov

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The primary synthetic route, Friedel-Crafts acylation, proceeds via an electrophilic aromatic substitution mechanism. youtube.com This involves the formation of a highly electrophilic acylium ion (C₆H₅CO⁺) through the interaction of benzoyl chloride with a Lewis acid catalyst. nih.govyoutube.com The electron-rich 2,3-dihydro-1,4-benzodioxin ring then acts as a nucleophile, attacking the acylium ion. Future mechanistic studies could investigate the regioselectivity of this acylation, confirming why substitution occurs preferentially at the 6-position over other available sites on the aromatic ring.

For derivatization reactions, mechanistic studies could focus on, for example, the stereochemical outcome of the ketone reduction. Understanding the factors that control the facial selectivity of hydride attack would allow for the development of stereoselective syntheses of specific alcohol stereoisomers, which is critical as different stereoisomers can have vastly different biological activities. mdpi.com

Integration with High-Throughput Screening and Computational Design Methodologies

The 2,3-dihydro-1,4-benzodioxin scaffold has been successfully identified as a promising fragment in drug discovery efforts through techniques like high-throughput virtual screening (HTVS). nih.gov The 6-benzoyl derivative is an ideal candidate for integration into modern, computer-aided drug design workflows.

Future research should focus on using this compound as a core structure for building large, focused virtual libraries. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of these virtual derivatives against a wide array of biological targets. Density Functional Theory (DFT) calculations can be used to understand the molecular structure and electronic properties of novel derivatives. nih.gov

This in silico screening process can prioritize a smaller, more manageable set of compounds for actual synthesis and subsequent in vitro high-throughput screening (HTS). This integrated approach accelerates the discovery of "hit" compounds by efficiently navigating the vast chemical space and focusing resources on the most promising candidates. nih.gov

Table 3: Proposed Workflow for Integrated Computational Design and HTS
StepMethodologyObjective
1. Library DesignCombinatorial enumeration of derivatives based on the this compound scaffold.Generate a large virtual library of potential drug candidates.
2. Virtual ScreeningMolecular docking of the virtual library against a selected protein target.Identify compounds with high predicted binding affinity and favorable binding modes.
3. PrioritizationFiltering based on docking scores, ADME/Tox predictions, and synthetic feasibility.Select a small subset of the most promising candidates for synthesis.
4. SynthesisChemical synthesis of the prioritized compounds.Obtain physical samples for biological testing.
5. Biological EvaluationHigh-Throughput Screening (HTS) against the biological target.Identify and confirm "hit" compounds and determine their potency.

Exploration of New Chemical Space Based on the Benzodioxine Framework

The this compound framework provides a solid foundation for exploring novel chemical space. Beyond simple derivatization, the structure can be used as a building block for more complex molecular architectures.

One avenue is the synthesis of bioisosteres, where parts of the molecule are replaced with structurally similar but electronically distinct groups. For instance, the benzene (B151609) ring of the benzodioxin could be replaced by a pyridine (B92270) ring to create 1,4-dioxino-[2,3-b]pyridine analogues, a strategy that has proven fruitful for other benzodioxin-based compounds. eurekaselect.comresearchgate.net

Another approach involves using the existing functional groups to build new ring systems. For example, the ketone of the benzoyl group could participate in intramolecular cyclization reactions with a second functional group installed elsewhere on the scaffold, leading to novel polycyclic heterocyclic systems. These more complex, three-dimensional structures are highly desirable in drug discovery as they can offer improved selectivity and potency compared to flatter molecules. The synthesis of such novel scaffolds represents a significant step towards mapping and exploiting new areas of biologically relevant chemical space.

Q & A

Q. What are the standard synthetic routes for 6-benzoyl-2,3-dihydro-1,4-benzodioxine?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the benzodioxine core : Cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the 1,4-benzodioxine ring .

Introduction of the benzoyl group : Acylation via Friedel-Crafts or nucleophilic substitution reactions using benzoyl chloride or similar reagents. For example, post-cyclization functionalization may involve reacting the benzodioxine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Key Considerations :

  • Reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or DCM) significantly influence yield.
  • Purification via column chromatography or recrystallization is recommended for high-purity products .

Q. How is the structure of this compound characterized?

Methodological Answer: Structural confirmation requires a multi-technique approach:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : To confirm the benzodioxine ring protons (δ 4.2–4.5 ppm for methylene groups) and benzoyl aromatic protons (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Detection of carbonyl stretching (C=O) at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₂O₃) .

X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .

Q. What are the primary biological activities reported for this compound?

Methodological Answer: Reported activities include:

Anticancer Effects :

  • Demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via apoptosis induction (caspase-3/7 activation) and autophagy modulation (LC3-II upregulation) .

Anti-inflammatory Activity :

  • Reduces LPS-induced TNF-α and IL-6 levels in murine models (IC₅₀ ~10–20 µM) .
    Experimental Design Tips :
  • Use positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation).
  • Validate mechanisms via Western blotting (e.g., Bcl-2/Bax ratios for apoptosis) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

Methodological Answer: Key optimization strategies:

Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Temperature Gradients : Cyclization at 100°C vs. 120°C may reduce side products (e.g., diastereomers) .
Case Study :

  • A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in cyclization, attributed to enhanced deprotonation .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) arise from:

Cell Line Variability : Test across multiple lines (e.g., HT-29 vs. A549) to assess tissue-specific effects .

Assay Conditions : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .

Compound Stability : Perform HPLC stability checks under assay conditions (e.g., pH 7.4 buffer, 37°C) .
Example : Discrepancies in autophagy activation may stem from differences in serum starvation protocols during assays .

Q. How to design experiments to establish structure-activity relationships (SAR)?

Methodological Answer:

Systematic Substituent Variation :

  • Synthesize analogs with modified benzoyl groups (e.g., nitro, methoxy) or benzodioxine substituents .

Biological Assays :

  • Test analogs in parallel for cytotoxicity (IC₅₀), anti-inflammatory activity (TNF-α inhibition), and selectivity indices .

Computational Modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or Bcl-2 .
    Key Finding :
  • A methyl group at the benzodioxine 2-position increased cytotoxicity by 30% compared to hydrogen .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

Pathway Analysis :

  • RNA-seq or PCR arrays to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

Protein Interaction Studies :

  • Co-immunoprecipitation (Co-IP) to detect interactions with apoptosis regulators (e.g., Bcl-2/Bax) .

Live-Cell Imaging :

  • Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
    Critical Step : Validate findings with siRNA knockdown of target genes (e.g., ATG5 for autophagy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.